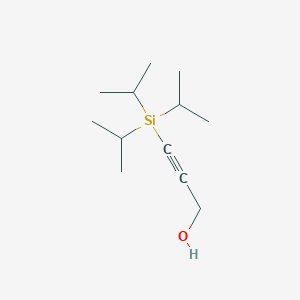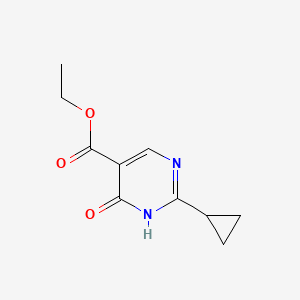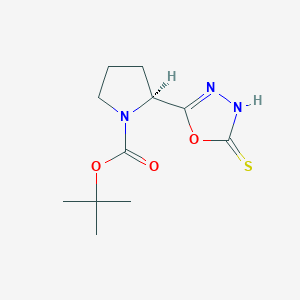
3-Triisopropylsilyl-2-propyn-1-OL
Descripción general
Descripción
3-Triisopropylsilyl-2-propyn-1-OL is an organic compound with the molecular formula C12H24OSi. It has an average mass of 212.404 Da and a monoisotopic mass of 212.159637 Da .
Synthesis Analysis
While specific synthesis methods for 3-Triisopropylsilyl-2-propyn-1-OL were not found in the search results, similar compounds are often synthesized through reactions involving acetylene and formaldehyde .Molecular Structure Analysis
The molecular structure of 3-Triisopropylsilyl-2-propyn-1-OL consists of a propynol group (propargyl alcohol) with a triisopropylsilyl group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Triisopropylsilyl-2-propyn-1-OL include a molecular weight of 212.408 and a molecular formula of C12H24OSi .Aplicaciones Científicas De Investigación
Synthesis Reagents
3-Triisopropylsilyl-2-propyn-1-ol serves as a useful reagent in organic synthesis. Lithio reagents derived from this compound are effective for the synthesis of Z or E terminal enyne units and for carbon-carbon bond formation with various substrates like halides, aldehydes, ketones, epoxides, and α,β-enones (Corey & Rücker, 1982).
Creation of Fluorescent Derivatives
3-Triisopropylsilyl-2-propyn-1-ol undergoes regio- and stereoselective homocoupling and cyclization processes, which are important for creating fluorescent dihydrofuran derivatives. This transformation is facilitated in the presence of rhodium catalysts, making it a valuable step in the synthesis of compounds with fluorescence applications (Funayama et al., 2005).
Nucleophilic Building Block
As a functionalized nucleophilic C3 building block, it forms CC bonds with a variety of carbon electrophiles, showcasing its versatility in synthetic organic chemistry (Rücker, 2001).
Organometallic Studies
In organometallic chemistry, compounds like tris(triisopropylsilyl)silane, derived from 3-triisopropylsilyl-2-propyn-1-ol, have been synthesized and studied for their structural and reactivity properties. Such compounds have applications in reactions involving insertion into H-Si bonds and addition to π-bonds of olefins, alkynes, and dienes (Gaspar et al., 1999).
Synthesis of Polyacetylene Compounds
The compound has been used in the synthesis of polyacetylene natural products, highlighting its role in the creation of complex organic molecules with potential pharmaceutical applications (Machado et al., 2018).
Safety and Hazards
Propiedades
IUPAC Name |
3-tri(propan-2-yl)silylprop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24OSi/c1-10(2)14(11(3)4,12(5)6)9-7-8-13/h10-13H,8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKJNJIXUXXARU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C#CCO)(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267086 | |
| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Triisopropylsilyl-2-propyn-1-OL | |
CAS RN |
104493-07-4 | |
| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104493-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[Tris(1-methylethyl)silyl]-2-propyn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077184.png)
![1-[(4-Methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B3077185.png)
![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzonitrile](/img/structure/B3077192.png)
![1-[(5-Fluoro-2-methylphenyl)methyl]piperidin-3-amine](/img/structure/B3077199.png)

![5-Chloro-3-isopropyl-2-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B3077216.png)


![7-Bromo-1-methyl-2-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B3077238.png)

![1-[(2-Chlorophenyl)methyl]piperidin-3-amine](/img/structure/B3077245.png)
![1-[(1-Methyl-1H-imidazol-2-yl)-phenyl-methyl]-piperazine](/img/structure/B3077268.png)

